1-(difluoromethyl)-3,3-difluorocyclobutan-1-amine hydrochloride
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Overview
Description
1-(Difluoromethyl)-3,3-difluorocyclobutan-1-amine hydrochloride is a synthetic organic compound characterized by the presence of difluoromethyl and difluorocyclobutanamine groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(difluoromethyl)-3,3-difluorocyclobutan-1-amine hydrochloride typically involves multiple steps, starting from readily available precursors. One common method includes the following steps:
Formation of the Cyclobutane Ring: The initial step involves the cyclization of a suitable precursor to form the cyclobutane ring. This can be achieved through a [2+2] cycloaddition reaction.
Introduction of Difluoromethyl Groups: The difluoromethyl groups are introduced via difluoromethylation reactions. This can be done using difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone under appropriate conditions.
Formation of Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 1-(Difluoromethyl)-3,3-difluorocyclobutan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering the difluoromethyl groups.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorocyclobutanone derivatives, while substitution reactions can produce a variety of functionalized cyclobutane compounds.
Scientific Research Applications
1-(Difluoromethyl)-3,3-difluorocyclobutan-1-amine hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: Its unique structural properties make it a candidate for developing new materials with specific electronic or mechanical properties.
Biological Studies: The compound can be used as a probe to study biological processes involving difluoromethylated compounds.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in various industrial processes.
Mechanism of Action
The mechanism by which 1-(difluoromethyl)-3,3-difluorocyclobutan-1-amine hydrochloride exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The difluoromethyl groups can enhance the compound’s metabolic stability and binding affinity, influencing its overall biological activity.
Comparison with Similar Compounds
1-(Trifluoromethyl)-3,3-difluorocyclobutan-1-amine: Similar in structure but with a trifluoromethyl group instead of a difluoromethyl group.
1-(Difluoromethyl)-3,3-difluorocyclopropan-1-amine: A smaller ring structure with similar functional groups.
1-(Difluoromethyl)-3,3-difluorocyclobutan-1-ol: An alcohol derivative with similar difluoromethyl and cyclobutane features.
Uniqueness: 1-(Difluoromethyl)-3,3-difluorocyclobutan-1-amine hydrochloride is unique due to its specific combination of difluoromethyl and cyclobutanamine groups, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Properties
CAS No. |
2763776-70-9 |
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Molecular Formula |
C5H8ClF4N |
Molecular Weight |
193.6 |
Purity |
95 |
Origin of Product |
United States |
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